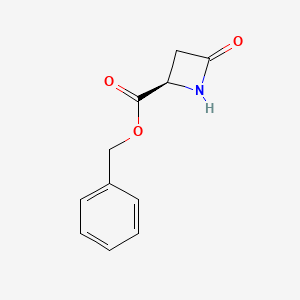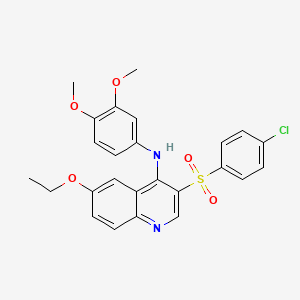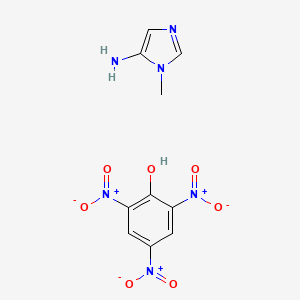
5-Amino-1-methylimidazole Picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-methylimidazole Picrate is a chemical compound with the molecular formula C10H10N6O7 and a molecular weight of 326.22 . It is also known by the synonyms 3-methyl-3H-imidazol-4-ylamine and 3-methylimidazol-4-amine:2,4,6-trinitrophenol .
Synthesis Analysis
The synthesis of imidazoles, including this compound, has seen recent advances. These heterocycles are key components in functional molecules used in a variety of everyday applications . The synthesis of imidazolium energetic ionic liquids, which include this compound, starts from N-methylimidazole via quaternization, nitration, and metathesis reactions .Molecular Structure Analysis
The molecular structure of this compound is complex. The molecule is approximately planar . More detailed information about the molecular structure would require specific studies or simulations.Physical And Chemical Properties Analysis
This compound has unique physical and chemical properties. It has good solubilities in most polar solvents . The thermal properties of the compound were investigated via differential scanning calorimetry (DSC) and thermo-gravimetric analysis (TGA). All the energetic compounds are typical ionic liquids with glass transition temperatures from −77 °C to −12 °C and melting temperatures below 100 °C .Scientific Research Applications
Regulation of Gene Expression
Small molecules that target specific DNA sequences offer a method to control gene expression. An example includes synthetic polyamides containing N-methylimidazole, demonstrating an affinity and specificity for DNA comparable to naturally occurring DNA-binding proteins. These compounds have been shown to interfere with gene expression in cellular models, indicating potential applications in gene therapy and research into gene regulation mechanisms (Gottesfeld et al., 1997).
DNA-Binding Studies and Antioxidant Activities
Silver(I) complexes containing bis(benzimidazol-2-ylmethyl)aniline derivatives, which include picrate as a component, have been studied for their DNA-binding properties and antioxidant activities. These complexes bind to DNA in an intercalation mode and demonstrate strong potential as scavengers for eliminating hydroxyl and superoxide radicals in vitro, suggesting applications in the development of new therapeutic agents and antioxidants (Wu et al., 2014).
Antineoplastic and Antifilarial Agents
The synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives has shown significant antifilarial activity against adult worms of various species in experimental models, indicating potential applications as antineoplastic and antifilarial agents (Ram et al., 1992).
Derivatization of Unprotected Polynucleotides
A method for attaching amines to the terminal 5'-phosphate of unprotected oligonucleotides or nucleic acids in aqueous solution has been developed, facilitating the production of a wide range of stable phosphoramidates. This technique could have applications in the development of new nucleotide-based drugs or in the study of nucleic acid interactions (Chu et al., 1983).
Safety and Hazards
Future Directions
Imidazole-based compounds, including 5-Amino-1-methylimidazole Picrate, have been identified as having potential in a variety of applications, including as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant agents . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
properties
IUPAC Name |
3-methylimidazol-4-amine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O7.C4H7N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-7-3-6-2-4(7)5/h1-2,10H;2-3H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSPVASXIPUFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

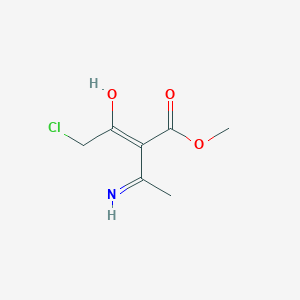
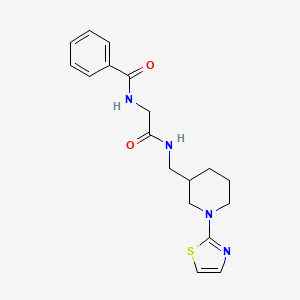

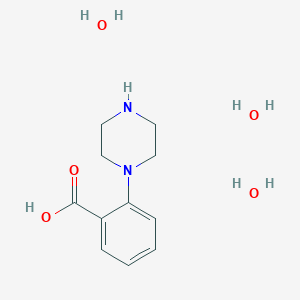


![N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2862573.png)
![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride](/img/structure/B2862575.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2862579.png)


